Dual Orthogonal Cross-Coupling Capacity: Sequential Suzuki-Miyaura Derivatization of 3,5-Dibromo-7-azaindole
3,5-Dibromo-1H-pyrrolo[2,3-b]pyridine enables sequential, orthogonal Suzuki-Miyaura cross-coupling at the C3 and C5 positions due to the differential reactivity of the two bromine substituents [1]. This regioselective derivatization is not achievable with mono-brominated analogs (e.g., 3-bromo-7-azaindole or 5-bromo-7-azaindole), which permit functionalization at only a single position [2].
| Evidence Dimension | Number of accessible cross-coupling sites per synthetic intermediate |
|---|---|
| Target Compound Data | Two orthogonal bromine sites (C3 and C5) with differential reactivity enabling sequential derivatization |
| Comparator Or Baseline | Mono-brominated 7-azaindoles (e.g., 3-bromo-7-azaindole, 5-bromo-7-azaindole) — one reactive site only |
| Quantified Difference | 2-fold increase in accessible functionalization sites; enables 3,5-disubstituted library generation from a single intermediate |
| Conditions | Suzuki-Miyaura cross-coupling conditions: Pd catalyst, aryl/heteroaryl boronic acids, base, inert atmosphere |
Why This Matters
Procurement of 3,5-dibromo-1H-pyrrolo[2,3-b]pyridine eliminates at least one additional synthetic step (halogenation of a mono-bromo intermediate) compared to sequential mono-brominated building block strategies, reducing total synthetic complexity and improving overall yield for 3,5-disubstituted target compounds.
- [1] Verdonck, S., Pu, S.Y., Sorrell, F.J., et al. (2019). Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity. J. Med. Chem., 62(12), 5810-5831. Scheme 1: Synthesis of 3,5-disubstituted-pyrrolo[2,3-b]pyridines from 3,5-dibromo-1H-pyrrolo[2,3-b]pyridine. View Source
- [2] Ebenbeck, W., et al. (2006). Novel substituted 1H-pyrrolo[2,3-b]pyridines and preparation thereof. U.S. Patent Application Publication No. US 2006/0128740 A1. Claim 1 and Examples 1-5. View Source
